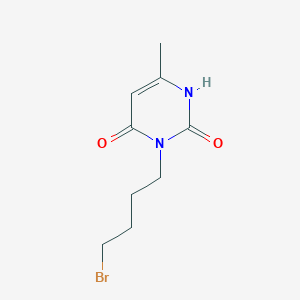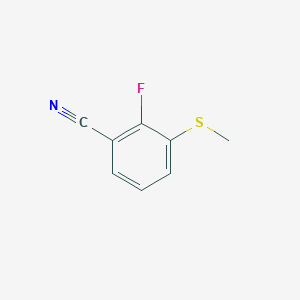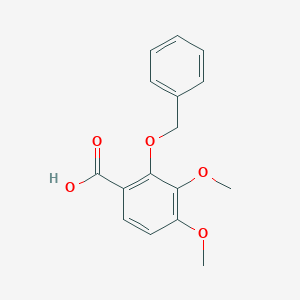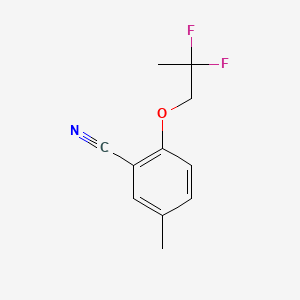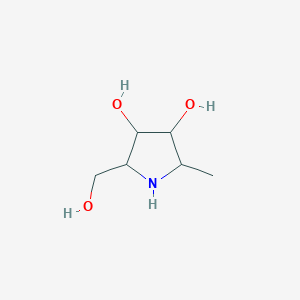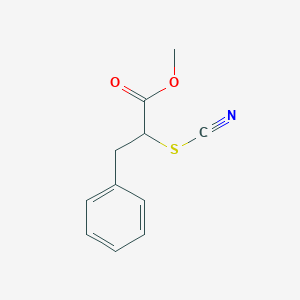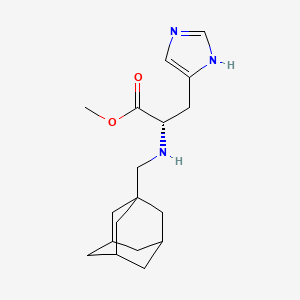
methyl (2S)-2-(1-adamantylmethylamino)-3-(1H-imidazol-5-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-2-(1-adamantylmethylamino)-3-(1H-imidazol-5-yl)propanoate is a synthetic organic compound that features a unique combination of adamantyl and imidazole groups. These structural motifs are often found in compounds with significant biological activity, making this compound of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(1-adamantylmethylamino)-3-(1H-imidazol-5-yl)propanoate typically involves the following steps:
Formation of the Adamantylmethylamine Intermediate: This step involves the reaction of adamantane with formaldehyde and ammonia to form 1-adamantylmethylamine.
Coupling with Imidazole Derivative: The adamantylmethylamine is then coupled with an imidazole derivative under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Esterification: The final step involves the esterification of the resulting product with methanol in the presence of an acid catalyst to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Methyl (2S)-2-(1-adamantylmethylamino)-3-(1H-imidazol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of methyl (2S)-2-(1-adamantylmethylamino)-3-(1H-imidazol-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group may enhance the compound’s ability to cross cell membranes, while the imidazole ring can interact with active sites of enzymes, leading to inhibition or activation of biological pathways.
類似化合物との比較
Similar Compounds
- Methyl (2S)-2-(1-adamantylmethylamino)-3-(1H-pyrrol-5-yl)propanoate
- Methyl (2S)-2-(1-adamantylmethylamino)-3-(1H-pyrazol-5-yl)propanoate
Uniqueness
Methyl (2S)-2-(1-adamantylmethylamino)-3-(1H-imidazol-5-yl)propanoate is unique due to the presence of both adamantyl and imidazole groups, which confer distinct physicochemical properties and biological activities. The combination of these groups can result in enhanced stability, bioavailability, and target specificity compared to similar compounds.
特性
分子式 |
C18H27N3O2 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC名 |
methyl (2S)-2-(1-adamantylmethylamino)-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C18H27N3O2/c1-23-17(22)16(5-15-9-19-11-21-15)20-10-18-6-12-2-13(7-18)4-14(3-12)8-18/h9,11-14,16,20H,2-8,10H2,1H3,(H,19,21)/t12?,13?,14?,16-,18?/m0/s1 |
InChIキー |
GCZFPPAFJOOMRO-IEKYFPHUSA-N |
異性体SMILES |
COC(=O)[C@H](CC1=CN=CN1)NCC23CC4CC(C2)CC(C4)C3 |
正規SMILES |
COC(=O)C(CC1=CN=CN1)NCC23CC4CC(C2)CC(C4)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


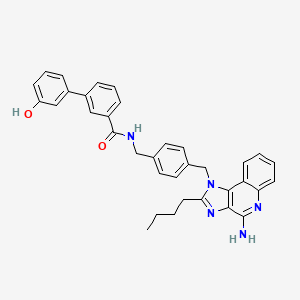
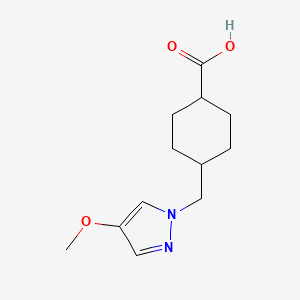
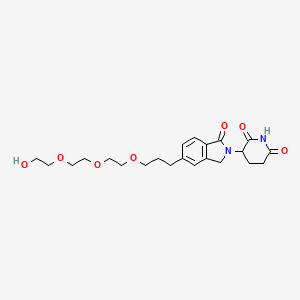
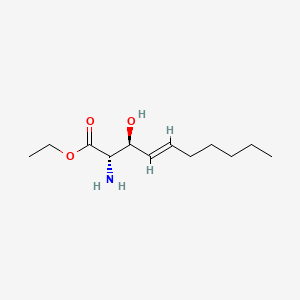

![[(2S,4R,5R)-4-acetyloxy-5-(2-amino-8-oxo-7-prop-2-ynylpurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B14765277.png)
